Product packaging for Chol-3-en-24-oic acid(Cat. No.:CAS No. 28083-35-4)

Chol-3-en-24-oic acid

Cat. No.: B1210240
CAS No.: 28083-35-4
M. Wt: 358.6 g/mol
InChI Key: SXFVKYLIXKBAPY-MMOTYBJASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chol-3-en-24-oic acid, also known as 5β-chol-3-en-24-oic acid, is a monounsaturated bile acid with the molecular formula C24H38O2 and a molecular weight of 358.56 g/mol . It is classified among the sterol lipids and is recognized for its planar molecular structure, which it retains from its cholesterol precursor . This structural characteristic distinguishes it from more common bent bile acids and places it in the category of "flat" or planar bile acids, which are of significant research interest . This compound has demonstrated notable biological activity in experimental models. Studies using rat colon perfusion have shown that this compound can significantly increase the output of Prostaglandin E2 (PGE2), a key signaling molecule involved in inflammation and cellular processes, even at low concentrations and without causing observable morphological damage to the tissue . Due to this activity, it is investigated for its role in colon physiology and its potential as a promoter in colonic carcinogenesis models, providing a valuable tool for studying related disease pathways . Its research applications extend to the broader study of planar bile acids, which are found in humans during infancy and can re-emerge in adults during certain disease states such as liver injury and cancer, suggesting its potential utility as a biomarker . This compound is provided for research purposes only. It is strictly for use in laboratory research and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H38O2 B1210240 Chol-3-en-24-oic acid CAS No. 28083-35-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28083-35-4

Molecular Formula

C24H38O2

Molecular Weight

358.6 g/mol

IUPAC Name

(4R)-4-[(5R,8S,9S,10S,13R,14S)-10,13-dimethyl-2,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H38O2/c1-16(7-12-22(25)26)19-10-11-20-18-9-8-17-6-4-5-14-23(17,2)21(18)13-15-24(19,20)3/h4,6,16-21H,5,7-15H2,1-3H3,(H,25,26)/t16-,17+,18+,19?,20+,21+,23+,24-/m1/s1

InChI Key

SXFVKYLIXKBAPY-MMOTYBJASA-N

SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC=C4)C)C

Isomeric SMILES

C[C@H](CCC(=O)O)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC=C4)C)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC=C4)C)C

Synonyms

5 beta-chol-3-ene-24-oic acid
chol-3-en-24-oic acid

Origin of Product

United States

Biosynthesis, Biotransformation, and Metabolic Profiling of Chol 3 En 24 Oic Acid

Endogenous Biosynthetic Pathways Leading to Chol-3-en-24-oic Acid

The synthesis of bile acids is a complex, multi-step enzymatic process primarily occurring in the liver. These pathways convert cholesterol into a variety of bile acid species.

The ultimate precursor for all bile acids, including this compound, is cholesterol. The conversion of cholesterol into primary bile acids like cholic acid and chenodeoxycholic acid is a major route for cholesterol elimination from the body. biorxiv.org The initial and rate-limiting step in the classic bile acid synthesis pathway is the 7α-hydroxylation of cholesterol, catalyzed by cholesterol 7α-hydroxylase (CYP7A1).

The formation of the characteristic Δ4-3-oxo steroid ring structure, a common feature of many bile acid intermediates, involves the enzyme 3β-hydroxysteroid dehydrogenase (HSD3B7). nih.gov This enzyme catalyzes the oxidation of the 3β-hydroxy group and isomerization of the Δ5 double bond to a Δ4 double bond. While the canonical pathway leads to a chol-4-en-3-one intermediate, the formation of this compound represents a structural isomer. One study specifically investigated 5β-chol-3-en-24-oic acid, indicating its existence and use in experimental research. nih.gov The precise enzymatic mechanism leading to the Δ3 isomer instead of the more common Δ4 isomer is not extensively detailed in the available literature but would necessarily involve modifications of the initial steps of the standard bile acid synthesis pathway starting from cholesterol or its derivatives.

The regulation of bile acid biosynthesis is tightly controlled to maintain cholesterol homeostasis and prevent the accumulation of cytotoxic bile acids. The key regulatory point is the enzyme cholesterol 7α-hydroxylase (CYP7A1). Its activity is downregulated by bile acids themselves through a negative feedback loop involving the farnesoid X receptor (FXR). biorxiv.org Cholic acid, for example, downregulates cholesterol-7-α-hydroxylase. wikipedia.org This feedback mechanism ensures that the liver produces bile acids only when needed. While this is a general principle of bile acid regulation, specific regulatory controls governing the flux towards this compound are not distinctly characterized.

Enzymatic Biotransformations and Metabolite Derivations of this compound

Once formed, bile acid intermediates are subject to further enzymatic modifications by both host and gut microbial enzymes, leading to a diverse pool of secondary bile acids.

Enzymes within the host and gut microbiota are responsible for the biotransformation of bile acids. Key transformations include hydroxylation, dehydroxylation, and conjugation. For unsaturated bile acid intermediates, a critical step is the saturation of the double bond. In the canonical pathway, the Δ4-3-oxosteroid-5β-reductase (AKR1D1) saturates the Δ4-bond, which is crucial for forming the characteristic "bent" A/B ring junction of typical 5β bile acids. biorxiv.orgnih.gov It is plausible that this compound would be a substrate for similar reductases.

Gut bacteria possess a wide array of enzymes that modify bile acids. For instance, bile salt hydrolases (BSH) deconjugate bile acids, and 7α-dehydroxylating enzymes convert primary bile acids into secondary ones like deoxycholic acid and lithocholic acid. biorxiv.org The specific enzymes that act on the Δ3-double bond of this compound have not been fully characterized, but they would likely belong to the broad classes of oxidoreductases and hydrolases that constitute the enzymatic machinery of bile acid metabolism.

Table 1: Key Enzymes in Bile Acid Metabolism

Enzyme NameAbbreviationFunctionReference
Cholesterol 7α-hydroxylaseCYP7A1Rate-limiting enzyme in bile acid synthesis; 7α-hydroxylates cholesterol.
3β-hydroxysteroid dehydrogenaseHSD3B7Oxidizes 3β-hydroxy group and isomerizes Δ5 to Δ4 double bond. nih.gov
Δ4-3-oxosteroid-5β-reductaseAKR1D1Reduces the Δ4 double bond of 3-oxo-Δ4 intermediates. biorxiv.orgnih.gov
Bile salt hydrolaseBSHDeconjugates bile acids from their glycine (B1666218) or taurine (B1682933) conjugates. biorxiv.org

The metabolites derived from this compound would be the result of enzymatic actions such as reduction and hydroxylation. Reduction of the double bond would lead to the corresponding saturated cholanoic acid. Further hydroxylation at various positions on the steroid nucleus could occur, leading to di- or tri-hydroxy bile acids.

Research has shown that specific, even minor, bile acids can have significant biological activities. For example, a study using 5β-chol-3-en-24-oic acid found that it promoted N-methyl-N-nitrosourea-induced colonic tumorigenesis in rats, suggesting it has cell-proliferating or pro-inflammatory properties in the colon. nih.gov This highlights the research implication for studying such intermediates, as they may serve as signaling molecules or contribute to the pathophysiology of diseases. The structural diversity of bile acids, including unsaturated intermediates like this compound, is a subject of ongoing research, particularly concerning their interaction with nuclear receptors and their role in metabolic and inflammatory diseases. biorxiv.org

Table 2: Potential Metabolites of this compound and Their Significance

Metabolite ClassPotential TransformationResearch ImplicationReference
Saturated Cholanoic AcidsReduction of the C3-C4 double bondFormation of stable, foundational bile acid structures. biorxiv.orgnih.gov
Hydroxylated DerivativesAddition of hydroxyl groups (e.g., at C7, C12)Altered solubility and receptor binding affinity; precursors to primary bile acids. wikipedia.org
Conjugated Bile AcidsConjugation with taurine or glycineIncreased water solubility for secretion into bile. biorxiv.orgelsevierpure.com

Metabolic Flux and Profiling Studies of this compound

Metabolic flux analysis is a powerful technique used to quantify the rate of turnover of metabolites in a biological system. nih.govelifesciences.org Such studies have been applied to cholesterol biosynthesis, revealing that the usage of different parallel pathways is highly variable and tissue-specific. elifesciences.org For instance, analysis in mice has shown that the proportional flux through the major cholesterol synthesis pathways (Bloch and Kandutsch-Russell) varies significantly between tissues like the liver and testes. elifesciences.org

While general metabolic flux analysis for cholesterol and major bile acids is established, specific flux data for the this compound pathway is not available in the reviewed literature. Metabolic profiling, or metabolomics, has been used to identify and quantify a wide array of bile acids in various biological samples, including plasma, urine, and cerebrospinal fluid (CSF). aablocks.comnih.gov These studies have successfully identified numerous bile acid precursors and intermediates, such as 7α-hydroxy-3-oxochol-4-en-24-oic acid, in human CSF. nih.govnih.gov The presence of these intermediates in different body compartments underscores their role in local and systemic signaling. biorxiv.org Profiling studies could potentially identify and quantify this compound, providing insights into its distribution and correlation with physiological or pathological states, but specific reports of its detection in broad profiling screens were not found.

Isotopic Labeling Approaches in this compound Metabolic Research

Isotopic labeling is a powerful technique to trace the metabolic fate of molecules in biological systems. In the context of this compound, isotopic labeling studies have been instrumental in elucidating its formation through the biotransformation of precursor molecules by gut microbiota.

A key study demonstrated the biotransformation of sulfolithocholic acid, a major detoxified form of lithocholic acid, into several metabolites by human intestinal microflora. In this research, sulfolithocholate was labeled, and subsequent analysis of the incubation products revealed the presence of radioactively labeled this compound. This finding was significant as it identified this compound as a previously unknown microbial metabolite of sulfolithocholate. nih.gov203.250.218

The experimental approach involved the incubation of the labeled sulfolithocholate with human intestinal microflora. Following incubation, the crude extracts were purified using Sephadex LH-20 chromatography, which resulted in the separation of three major radioactive peaks. Through characterization using thin-layer chromatography, gas-liquid chromatography, and combined gas-liquid chromatography-mass spectrometry, the second peak was definitively identified as this compound. nih.gov

Comprehensive Metabolomic Analysis Incorporating this compound

Comprehensive metabolomic analysis has identified this compound and its derivatives as relevant metabolites in various physiological and pathological states. These studies, often employing advanced analytical techniques like mass spectrometry, have detected alterations in the levels of these compounds in different biological samples.

In the field of cancer research, metabolomic profiling of plasma has revealed significant changes in bile acid composition in patients with hepatocellular carcinoma (HCC). One study identified two 3-oxo-Δ4-bile acids, 7α-hydroxy-3-oxochol-4-en-24-oic acid and 3-oxochola-4,6-dien-24-oic acid, which are structurally related to this compound, to be upregulated in the plasma of HCC patients compared to control groups. nih.gov These bile acids are typically considered fetal bile acids and are not commonly found in high concentrations in adults. nih.gov

Another metabolomics study focusing on renal cell carcinoma (RCC) identified 7-alpha-hydroxy-3-oxochol-4-en-24-oic acid as one of the most significantly differentially detected metabolites in urine, with higher levels observed in RCC patients compared to healthy controls. frontiersin.org This suggests a potential role for altered bile acid metabolism in the pathophysiology of RCC. frontiersin.org

The tables below summarize the findings from these representative metabolomic studies.

Table 1: Metabolites Identified in Hepatocellular Carcinoma (HCC) Plasma Metabolomics

MetaboliteRegulation in HCCFold Change (approx.)Analytical Platform
7α-hydroxy-3-oxochol-4-en-24-oic acidUpregulated4-foldUPLC-ESI-QTOFMS
3-oxochola-4,6-dien-24-oic acidUpregulated4-foldUPLC-ESI-QTOFMS

Source: Adapted from a study on aberrant lipid metabolism in hepatocellular carcinoma revealed by plasma metabolomics and lipid profiling. nih.gov

Table 2: Differentially Detected Metabolites in Renal Cell Carcinoma (RCC) Urine Metabolomics

MetaboliteRegulation in RCCSignificancePutative Role
7-alpha-hydroxy-3-oxochol-4-en-24-oic acidHigher LevelsHighly SignificantPotential biomarker for RCC
LithocholyltaurineHigher LevelsHighly SignificantBile acid conjugation molecule
AndrostenedioneHigher LevelsHighly SignificantSteroid hormone precursor

Source: Adapted from a study on urine metabolomics for renal cell carcinoma prediction. frontiersin.org

These metabolomic analyses underscore the importance of including this compound and its related compounds in metabolic profiling to gain deeper insights into disease mechanisms and to identify potential biomarkers.

Molecular Mechanisms and Cellular Interactions of Chol 3 En 24 Oic Acid

Receptor-Ligand Interactions of Chol-3-en-24-oic Acid

The function of this compound as a signaling molecule is defined by its interactions with specific cellular receptors. These interactions trigger downstream cascades that influence cellular physiology.

Nuclear Receptor Binding and Transcriptional Regulation by this compound

Bile acids are well-established ligands for nuclear receptors, most notably the Farnesoid X Receptor (FXR) and the Liver X Receptor (LXR), which are critical regulators of lipid, glucose, and bile acid homeostasis. Activation of these receptors by bile acid ligands directly influences the transcription of numerous target genes. However, direct binding and transcriptional regulation by this compound specifically are not extensively documented in the available scientific literature. While its structural relatives and precursors are known to engage these receptors, the specific affinity and regulatory activity of this compound remain an area for further investigation.

Membrane Receptor-Mediated Signaling Influenced by this compound

In contrast to its profile with nuclear receptors, evidence suggests this compound participates in signaling through membrane-bound receptors. The G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5, is a key membrane receptor for bile acids. Research on the effects of 5β-chol-3-en-24-oic acid, a synonym for the compound, has shown it can influence the output of prostaglandin (B15479496) E2 in the colon. researchgate.netkcl.ac.uk This effect is indicative of interaction with cell surface receptors that can trigger lipid signaling pathways. Activation of TGR5 by bile acids is known to stimulate downstream pathways, including the activation of extracellular signal-regulated kinase (ERK)1/2, which is involved in cell proliferation and protection. researchgate.net

Table 1: Summary of Receptor Interactions for this compound

Receptor TypeSpecific ReceptorReported Interaction with this compoundPotential Downstream Effect
Nuclear Receptors FXR, LXR, PXRNot well-documented in reviewed literature.Transcriptional regulation of metabolic genes.
Membrane Receptors TGR5 (GPBAR1)Implied interaction via modulation of prostaglandin E2 output. researchgate.netkcl.ac.ukActivation of ERK1/2 signaling. researchgate.net

Enzyme Modulation and Substrate Specificity of this compound

The role of this compound in cellular metabolism is further defined by its relationship with enzymes, either as a regulator of their activity or as a substrate in metabolic pathways.

This compound as an Allosteric Regulator of Enzyme Activity

An allosteric regulator binds to an enzyme at a site distinct from the active site, causing a conformational change that alters the enzyme's activity. Currently, there is no significant evidence in the scientific literature to suggest that this compound functions as an allosteric regulator for any specific enzyme.

Kinetics and Specificity of Enzymes Utilizing this compound as a Substrate

This compound is recognized as an intermediate in the secondary bile acid synthesis pathway carried out by intestinal microflora. Specifically, it is a transient molecule in the 7α-dehydroxylation pathway that converts primary bile acids like cholic acid and chenodeoxycholic acid into the secondary bile acids deoxycholic acid and lithocholic acid, respectively.

This multi-step enzymatic process involves:

Oxidation of the 3α-hydroxyl group of a primary bile acid to a 3-oxo group by a hydroxysteroid dehydrogenase (HSDH).

Isomerization to form a Δ4-unsaturated steroid, resulting in a 3-oxo-Δ4 intermediate.

Subsequent reactions catalyzed by other bacterial enzymes lead to the removal of the 7α-hydroxyl group and saturation of the double bonds to form the final secondary bile acid.

Intracellular Signaling Network Perturbations by this compound

Through its interaction with receptors, this compound has the potential to perturb broader intracellular signaling networks, thereby influencing complex cellular processes.

The implied interaction of this compound with the TGR5 receptor suggests a potential influence on the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. TGR5 activation is known to be coupled to the stimulation of the ERK1/2 pathway, a key component of MAPK signaling that regulates cell growth, differentiation, and survival. researchgate.net

Furthermore, bile acids are known to modulate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is a central regulator of cell survival, metabolism, and proliferation. The cytoprotective effects of some bile acids have been linked to the activation of this pathway. kcl.ac.uk Given that 5β-chol-3-en-24-oic acid has been studied alongside other bile acids known to have such effects, it is plausible that it could also perturb the PI3K/Akt network, although direct evidence is pending. kcl.ac.uk

This compound in Intercellular Communication and Systemic Regulation Research

This compound, as a secondary bile acid, is intrinsically involved in the complex communication network between the gut microbiome and the host. ontosight.ai It is synthesized from primary bile acids (cholic acid and chenodeoxycholic acid) by intestinal bacteria. ontosight.ai This biotransformation is a key part of the enterohepatic circulation, a critical process for systemic regulation where bile acids are recycled between the liver and the intestine. ontosight.aiontosight.ai

Metabolomic studies have increasingly identified alterations in the profiles of various sterols and bile acids in different pathological conditions, underscoring their role in systemic health. For example, studies have revealed defective bile acid biosynthesis pathways in neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) by analyzing sterol concentrations in cerebrospinal fluid and serum. nih.gov While these studies often focus on a range of cholesterol metabolites, they highlight the diagnostic and regulatory potential of this entire class of molecules in systemic diseases.

Table 2: Selected Research Findings on the Systemic Roles of Bile Acid-Related Compounds

Research FocusKey FindingsRelevant Compounds Mentioned
Cholesterol Metabolism in ALS The acidic branch of bile acid biosynthesis is defective in ALS, leading to reduced levels of specific cholesterol metabolites in cerebrospinal fluid and serum. nih.gov3β-hydroxycholest-5-en-26-oic acid, 3β,7α-dihydroxycholest-5-en-26-oic acid, 7α-hydroxy-3-oxocholest-4-en-26-oic acid nih.gov
Antidiabetic Activity of Triterpenes Oleanolic acid, a plant-based compound with structural similarities to bile acids, acts as a selective TGR5 agonist, improving insulin (B600854) response and protecting β-cells. nih.govOleanolic acid, Lithocholic acid, Ursolic acid nih.gov
Bile Acids as Signaling Molecules Bile acids are endogenous ligands for multiple nuclear receptors (FXR, PXR, VDR) and GPCRs (TGR5), regulating gene expression related to lipid and glucose homeostasis. nih.govCholic acid, Chenodeoxycholic acid, Deoxycholic acid, Lithocholic acid nih.gov
Microbial Steroid Degradation Bacterial action on cholesterol and primary bile acids produces a variety of derivatives, including secondary bile acids, which can act as effectors for regulatory proteins. nih.gov3-Oxo-cholest-4-en-26-oic acid, 3-oxo-cholest-4-en-24-oic acid nih.gov

Preclinical Research Methodologies and Models for Chol 3 En 24 Oic Acid Studies

In Vitro Cellular and Subcellular Models for Investigating Chol-3-en-24-oic Acid

In the study of the biological significance of this compound and its derivatives, various in vitro models are employed to delineate their mechanisms of action and metabolic pathways. These models range from whole-cell systems to isolated subcellular components, each providing a unique window into the compound's physiological and pathological roles.

The biological activities of this compound and related compounds have been investigated using both primary cell cultures and immortalized cell lines. These cellular models are instrumental in understanding the compound's effects on cellular processes, including metabolism, proliferation, and cytotoxicity.

Human hepatoblastoma HepG2 cells are a well-established immortalized cell line used in bile acid research. Studies have shown that HepG2 cells can produce metabolites of cholesterol, including glycine- and taurine-conjugated 7α-hydroxy-3-oxo-5β-cholan-24-oic acid. hmdb.ca This indicates that HepG2 cells possess the necessary enzymatic machinery for certain bile acid biotransformations and serve as a valuable tool for studying the metabolic pathways involving this compound precursors. Furthermore, research on HepG2 cells has revealed that they can produce significant amounts of planar bile acid intermediates, such as Δ4-unsaturated bile acids, which share structural similarities with allo-bile acids. nih.gov

Primary cultures of human leukemia cells have also been utilized as a model system. For instance, the effects of 5β-chol-3-en-24-oic acid have been studied in the human promyelocytic leukemia cell line, HL-60, as well as in fresh human leukemia cells in primary culture. jci.org In vitro research has also suggested that lithocholic acid (LCA), a related secondary bile acid, can selectively induce cell death in neuroblastoma cells while sparing normal neuronal cells. wikipedia.org This highlights the potential for investigating the cytotoxic effects of this compound and its derivatives in various cancer cell lines.

The table below summarizes key cell line systems used in the study of compounds related to this compound.

Cell Line/Primary CultureCell TypeInvestigated Compound(s)Key Findings
HepG2Human HepatoblastomaCholesterol metabolites, planar bile acidsProduces glycine- and taurine-conjugated 7α-hydroxy-3-oxo-5β-cholan-24-oic acid; produces Δ4-unsaturated bile acids. hmdb.canih.gov
HL-60Human Promyelocytic Leukemia5β-chol-3-en-24-oic acidUsed as a model for studying effects on leukemia cells. jci.org
Primary Human Leukemia CellsLeukemia Cells5β-chol-3-en-24-oic acidInvestigated for effects on primary cancer cells. jci.org
Neuroblastoma CellsNeuronal Cancer CellsLithocholic Acid (LCA)LCA selectively kills neuroblastoma cells in vitro. wikipedia.org

To dissect the specific molecular mechanisms of this compound, researchers utilize subcellular fractions, including isolated organelles and membrane preparations. These models allow for the investigation of the compound's direct interactions with cellular components, such as enzymes and transporters, in a controlled environment free from the complexities of whole-cell systems.

Studies on planar bile acids, which are structurally related to this compound, have inferred their lipophilicity and membrane permeability using software-predicted logP values. nih.gov For example, the predicted membrane permeability of 7α,12α-dihydroxy-3-oxo-4-cholenoic acid is less than that of cholic acid, while other Δ4-unsaturated bile acids have permeabilities between that of cholic acid and chenodeoxycholic acid. nih.gov These predictions can be validated and further explored using isolated membrane preparations to directly measure the transport and interaction of these bile acids with lipid bilayers.

The interaction of bile acids with membrane-bound proteins is a key area of investigation. For instance, lithocholic acid has been shown to bind to the membrane enzyme NAPE-PLD with a specific affinity, promoting its dimerization and catalytic activity. wikipedia.org This highlights the potential for using isolated membrane preparations containing specific receptors or enzymes to study the direct molecular targets of this compound.

Biochemical and enzymatic assays are fundamental tools for characterizing the interactions of this compound with biological molecules at a molecular level. These assays can determine substrate specificity, enzyme kinetics, and the modulatory effects of the compound on protein function.

Enzymatic assays have been crucial in elucidating the metabolic pathways of bile acids. For example, studies have shown that certain microbial enzymes are capable of biotransforming primary bile acids into various secondary bile acids. nih.gov The activity of enzymes like 3-ketosteroid Δ¹-dehydrogenases has been tested against a range of steroid substrates, including 3-oxo-5β-cholan-24-oic acid and the methyl ester of 3-oxo-4-cholen-24-oic acid, providing insights into their substrate specificity. researchgate.net

Furthermore, enzyme immunoassays have been developed to quantify specific bile acid metabolites. A microplate enzyme immunoassay (EIA) was created for the measurement of glycine- and taurine-conjugated 7α-hydroxy-3-oxo-4-cholenoic acids in biological samples. ebi.ac.uk This type of assay is critical for determining the levels of specific metabolites in various physiological and pathological conditions. The interaction of bile acids with nuclear receptors, such as the farnesoid X receptor (FXR), is another important area of study that relies on biochemical assays to determine binding affinity and activation potential. bohrium.com

In Vivo Non-Human Animal Models for this compound Pathway Elucidation

The study of this compound and its metabolic pathways in a whole-organism context relies heavily on the use of non-human animal models. These models, particularly rodent models, have been instrumental in understanding the synthesis, metabolism, and physiological effects of this and other bile acids. nih.gov

Rodent models, including rats and mice, are the most commonly used systems for in vivo studies of bile acid metabolism. biorxiv.org They allow for the investigation of the complete enterohepatic circulation and the interplay between host and gut microbiota in bile acid transformations.

In one key study, the effect of 5β-chol-3-en-24-oic acid on N-methyl-N-nitrosourea (MNU)-induced colonic tumorigenesis was investigated in female Fischer rats. nih.gov This study demonstrated a promoting effect of the compound on colon tumor development, highlighting its potential role in carcinogenesis. nih.gov Another study in rats showed that 3α-hydroxy-5β-chol-6-en-24-oic acid is reduced to lithocholic acid by the intestinal flora, but not by the liver. nih.gov This finding underscores the importance of the gut microbiome in bile acid metabolism.

The conversion of 3β-hydroxychol-5-en-24-oic acid to chenodeoxycholic acid via 7α-hydroxy-3-oxochol-4-en-24-oic acid has been demonstrated in the rat brain, indicating that bile acid synthesis pathways exist outside of the liver. bris.ac.uk Furthermore, the isolation of 3,7-dihydroxychol-5-en-24-oic acid from the fistula bile of rats has provided evidence for its role as an intermediate in chenodeoxycholic acid biosynthesis. nih.gov

Genetically modified mouse models have also been pivotal in advancing the understanding of bile acid metabolism. researchgate.netwsu.edu These models, including knockout and transgenic mice, have helped to elucidate the functions of specific enzymes and transporters involved in bile acid pathways. nih.gov For instance, studies in mice have been crucial for understanding the species differences in bile acid composition and metabolism compared to humans. nih.gov

The table below provides an overview of selected rodent models and their contributions to the study of this compound and related compounds.

Rodent ModelInvestigated Compound/PathwayKey Findings
Fischer Rats5β-chol-3-en-24-oic acidPromoted N-methyl-N-nitrosourea-induced colonic tumorigenesis. nih.gov
Rats3α-hydroxy-5β-chol-6-en-24-oic acidReduced to lithocholic acid by intestinal flora. nih.gov
Rats3β-hydroxychol-5-en-24-oic acid metabolismConversion to chenodeoxycholic acid demonstrated in the brain. bris.ac.uk
RatsChenodeoxycholic acid biosynthesisIsolated 3,7-dihydroxychol-5-en-24-oic acid as an intermediate. nih.gov
MiceGeneral bile acid metabolismUsed to study species differences and the role of specific genes through genetic modification. nih.govresearchgate.netwsu.edu

While rodent models are predominant, other animal models have also contributed to the understanding of bile acid metabolism, providing comparative insights. nih.gov Bile acid metabolism has been studied in a variety of vertebrate species, including lamprey, skate, zebrafish, hamster, rabbit, prairie dog, and monkey. nih.govbiorxiv.org

Among small animal models, the hamster is considered to have bile acid biosynthesis and metabolism that is most similar to that of humans. nih.govbiorxiv.org This makes the hamster a particularly relevant model for studying human-like bile acid profiles and their regulation.

The hen has also been used as a model organism. In one study, 3,7-dihydroxychol-5-en-24-oic acid, an intermediate in chenodeoxycholic acid biogenesis, was isolated from the fistula bile of hens, similar to findings in rats. nih.gov This suggests conserved pathways of bile acid synthesis across different vertebrate species.

The use of a diverse range of animal models allows for a broader understanding of the evolution and species-specific differences in bile acid metabolic pathways, which is crucial for translating findings to human physiology and disease. nih.gov

Ex Vivo Methodologies in this compound Research

Ex vivo research methodologies provide a crucial intermediate step between in vitro and in vivo studies, allowing for the investigation of biological effects in the context of intact tissue architecture. For this compound, ex vivo models have been primarily utilized to explore its effects on colon tissue and its potential role in cardiovascular health. These studies offer valuable insights into the compound's biological activities under conditions that more closely mimic the physiological environment.

One of the key applications of ex vivo studies for this compound has been in the context of colon carcinogenesis. Research has been conducted to understand the promoting effect of 5β-chol-3-en-24-oic acid on N-methyl-N-nitrosourea-induced colonic tumorigenesis in rats. nih.gov In these studies, the compound was administered intrarectally, and subsequent analysis of the colon tissue was performed. nih.gov While the primary focus of such studies is often on the in vivo outcomes, ex vivo analysis of the excised colonic tissue is essential for detailed histopathological examination and understanding the molecular changes within the tissue.

Another significant area of ex vivo research involving this compound is its potential to dissolve atherosclerotic plaques. Patents describe ex vivo experiments where mammalian arterial samples containing atherosclerotic plaques are treated with solutions containing this compound. google.comjustia.com The primary outcome measured in these studies is the reduction in the size of the plaque, which is assessed before and after incubation with the test solution. google.com This methodology allows for a direct evaluation of the compound's emulsifying and plaque-dissolving properties on actual arterial tissue. google.comjustia.com

The following table summarizes the key findings from ex vivo studies involving this compound:

Ex Vivo ModelOrganismKey Findings
Rat Colon PerfusionRatInvestigated the effect of 5β-chol-3-en-24-oic acid on prostaglandin (B15479496) E2 output.
Mammalian Artery with Atherosclerotic PlaqueMammalianDemonstrated the potential of this compound to dissolve arterial plaques. google.comjustia.com

While direct ex vivo studies on the metabolism of this compound using models like precision-cut intestinal slices have not been extensively reported in publicly available literature, this methodology is widely used for other bile acids. rug.nlnih.govnih.gov Precision-cut intestinal slices (PCIS) from rats and humans are valuable ex vivo models that maintain the natural tissue architecture and are used to study drug transport and metabolism. rug.nlnih.govnih.gov This technique could be a promising future avenue for elucidating the intestinal metabolism and transport of this compound.

Structure Activity Relationship Sar Studies and Rational Design of Chol 3 En 24 Oic Acid Analogs

Elucidation of Key Structural Features for Chol-3-en-24-oic Acid Bioactivity

The biological activity of this compound is intricately linked to its three-dimensional structure. Specific modifications to the steroid core and the C-24 carboxylic acid side chain can significantly impact its interaction with biological targets, thereby modulating its efficacy.

Key structural features of the steroid core that are often manipulated in SAR studies include:

Introduction or removal of hydroxyl groups: The presence, position, and stereochemistry of hydroxyl groups on the steroid nucleus are critical for receptor recognition. For instance, the introduction of hydroxyl groups at various positions can lead to the formation of hydrogen bonds with amino acid residues in the receptor's binding pocket, thereby enhancing affinity.

Introduction of unsaturation: The presence of double bonds within the steroid rings can affect the planarity and rigidity of the molecule, which in turn can influence receptor binding. The Δ³ double bond in this compound is a key feature, and its saturation or the introduction of additional double bonds can modulate biological activity.

Aromatization of the A-ring: The conversion of the A-ring to an aromatic ring, as seen in estrogens, fundamentally changes the shape and electronic properties of the steroid, often leading to a different receptor binding profile. nih.gov

Table 1: Impact of Steroid Core Modifications on Receptor Binding Affinity of Hypothetical this compound Analogs

ModificationPredicted Effect on Receptor BindingRationale
Saturation of Δ³ double bondPotential decrease in affinityAlters the planarity of the A-ring, potentially disrupting key interactions.
Introduction of a 7α-hydroxyl groupPotential increase in affinityMay introduce a new hydrogen bond donor for interaction with the receptor.
Epimerization at C-5 (5α to 5β)Significant change in affinityAlters the overall shape of the steroid from a planar to a bent conformation.
Aromatization of the A-ringShift in receptor selectivityCreates a phenolic A-ring, which is a key feature for estrogen receptor binding. nih.gov

The carboxylic acid side chain at C-24 is a crucial determinant of the enzymatic interactions of this compound. Modifications to this side chain can influence the compound's ability to act as a substrate, inhibitor, or modulator of various enzymes involved in metabolic pathways.

Key aspects of side chain derivatization include:

Chain length: Shortening or lengthening the carboxylic acid side chain can affect how the molecule fits into the active site of an enzyme. For example, a one-carbon degradation of the side chain of natural bile acids leads to the formation of 24-nor-5β-cholan-23-oic acid derivatives, which may exhibit different enzymatic interactions. nih.govresearchgate.net

Amide and ester formation: Conversion of the carboxylic acid to an amide or ester can alter the polarity and hydrogen bonding capacity of the side chain, potentially impacting its interaction with enzymatic residues.

Introduction of functional groups: The incorporation of different functional groups, such as hydroxyl or amino groups, into the side chain can introduce new interaction points with enzymes.

Conjugation with amino acids: Similar to natural bile acids, conjugation of the C-24 carboxylic acid with amino acids like glycine (B1666218) or taurine (B1682933) can significantly alter the molecule's physicochemical properties and its recognition by enzymes and transporters.

Research on the enzymatic β-oxidation of the cholesterol side chain in Mycobacterium tuberculosis has highlighted the stereospecificity of enzyme-substrate interactions. For instance, the hydration of 3-oxo-cholest-4,22-dien-24-oyl-CoA is catalyzed by different enzymes to produce either the 22S or 22R diastereomer, demonstrating the high degree of selectivity in enzymatic processing of steroid side chains. nih.govacs.org

Computational Approaches to this compound SAR Analysis

Computational methods have become indispensable tools in modern drug discovery, providing valuable insights into the SAR of bioactive molecules like this compound. These in silico techniques can predict the biological activity of novel analogs, prioritize compounds for synthesis, and elucidate the molecular basis of their interactions with biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method allows researchers to visualize the binding mode of this compound and its analogs within the active site of a target protein, providing insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of the ligand-receptor complex over time. MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the receptor, as well as the surrounding solvent molecules. These simulations can be used to assess the stability of the docked pose and to calculate the binding free energy, which is a more accurate predictor of binding affinity than the docking score alone.

For example, molecular docking studies of brassinosteroid analogs have been used to analyze their binding mode within the hydrophobic groove of the BRI1 receptor, revealing that the bulky methyl groups are deeply buried within the hydrophobic surface. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the biological activity of a series of compounds with their physicochemical properties, or "descriptors." ijnrd.orgnih.govmdpi.com These descriptors can be calculated from the 2D or 3D structure of the molecules and can represent various properties, such as:

Electronic properties: (e.g., partial charges, dipole moment)

Steric properties: (e.g., molecular volume, surface area)

Hydrophobic properties: (e.g., logP)

Topological properties: (e.g., connectivity indices)

Once a statistically significant QSAR model is developed, it can be used to predict the biological activity of new, unsynthesized analogs of this compound. nih.gov This allows for the virtual screening of large compound libraries and the prioritization of candidates with the highest predicted activity for synthesis and biological evaluation, thereby accelerating the drug discovery process.

Table 2: Common Descriptors Used in QSAR Modeling

Descriptor TypeExampleInformation Provided
ElectronicPartial atomic chargesDistribution of electrons within the molecule
StericMolecular volumeThe three-dimensional size of the molecule
HydrophobicLogPThe lipophilicity of the molecule
TopologicalWiener indexThe branching of the molecular skeleton

Synthetic Strategies for Novel this compound Derivatives and Probes

The synthesis of novel derivatives and probes of this compound is essential for exploring its SAR and for developing tools to study its biological function. A variety of synthetic strategies can be employed to modify the steroid core and the side chain of this molecule.

Common synthetic approaches include:

Functional group interconversions: Standard organic reactions can be used to modify existing functional groups on the this compound scaffold. For example, the C-3 hydroxyl group can be oxidized to a ketone, and the C-24 carboxylic acid can be converted to an ester or an amide. nih.gov

Side chain extension and degradation: The length of the C-24 side chain can be modified through multi-step synthetic sequences. For instance, the Barbier-Wieland degradation can be used to shorten the side chain by one carbon atom. nih.gov Conversely, reactions involving the addition of carbon units can be used to extend the side chain. doaj.org

Introduction of new functional groups: New functional groups can be introduced onto the steroid nucleus through various reactions, such as electrophilic addition to the Δ³ double bond.

Conjugation to reporter molecules: To create molecular probes, this compound can be chemically linked to reporter molecules, such as fluorescent dyes or biotin (B1667282) tags. These probes can be used to visualize the subcellular localization of the compound or to identify its binding partners through affinity purification experiments.

The synthesis of brassinosteroid analogs conjugated at the C-3 position with benzoate (B1203000) groups is an example of how new derivatives can be created to study the effects of such modifications on biological activity. mdpi.com

Advanced Analytical and Bioanalytical Techniques for Chol 3 En 24 Oic Acid Research

Mass Spectrometry-Based Methodologies for Chol-3-en-24-oic Acid and Metabolite Quantification

Mass spectrometry (MS) has become an indispensable tool for the analysis of bile acids due to its exceptional sensitivity and specificity. When coupled with chromatographic separation, it allows for the comprehensive profiling and structural elucidation of this compound and its derivatives.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of bile acids, including cholestenoic acids, in biological fluids like plasma, urine, and cerebrospinal fluid. nih.gov The technique combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of tandem mass spectrometry.

In a typical LC-MS/MS workflow, a biological sample undergoes extraction, often using liquid-liquid extraction or solid-phase extraction, to isolate the bile acid fraction. An internal standard, usually a stable isotope-labeled version of the analyte, is added to ensure accurate quantification. nih.gov The extracted analytes are then separated on a reversed-phase HPLC column (e.g., a C18 column). The separation is crucial for resolving isomeric bile acids that may have identical mass-to-charge ratios (m/z). ekb.egmdpi.com

Following chromatographic separation, the eluent is introduced into the mass spectrometer's ion source, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.gov For quantification, the mass spectrometer is operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. In this mode, a specific precursor ion (the molecular ion or a related adduct) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the target analyte, minimizing interferences from the complex biological matrix. nih.gov

For instance, a method developed for the analysis of urinary 3β-sulfooxy-7β-N-acetylglucosaminyl-5-cholen-24-oic acid, a derivative of Chol-5-en-24-oic acid, utilized a column-switching system for online sample cleanup followed by LC-MS/MS with SRM for quantification. researchgate.net This approach achieved a limit of detection in the low picogram range, highlighting the sensitivity of the technique. researchgate.net

Table 1: Illustrative LC-MS/MS Parameters for Cholenoic Acid Derivatives

Parameter Typical Setting Purpose
Chromatography
Column C18 Reversed-Phase (e.g., 50 x 4.6 mm, 5 µm) Separation of isomers and related compounds. biorxiv.org
Mobile Phase Gradient of water with 0.1% formic acid and acetonitrile (B52724)/methanol Elution of analytes from the column.
Flow Rate 0.3 - 0.8 mL/min Controls retention time and separation efficiency. mdpi.com
Mass Spectrometry
Ionization Mode Negative Electrospray Ionization (ESI-) Forms [M-H]⁻ ions, suitable for acidic molecules.
Analysis Mode Selected Reaction Monitoring (SRM) High specificity and sensitivity for quantification.
Precursor Ion (Q1) [M-H]⁻ of the target cholenoic acid Isolation of the specific molecule of interest.

High-resolution mass spectrometry (HRMS), utilizing instruments such as Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometers, provides highly accurate mass measurements (typically with mass error < 5 ppm). mdpi.com This capability allows for the determination of the elemental composition of an unknown compound, which is a critical first step in structural elucidation.

HRMS is particularly valuable for identifying novel metabolites of this compound. By comparing the accurate mass of a detected ion with theoretical masses of potential metabolites (e.g., hydroxylated or conjugated forms), researchers can generate a list of candidate structures.

Furthermore, HRMS instruments can perform tandem MS experiments (MS/MS or MSⁿ) to generate fragmentation patterns. nih.gov The fragmentation of the sterol nucleus and the side chain provides structural information that can help pinpoint the location of functional groups, such as hydroxyl groups or double bonds. For example, the identification of dihydroxyoxocholestenoic acids in cerebrospinal fluid was confirmed using LC-HRMS by comparing fragmentation patterns to those of authentic standards. nih.gov This detailed fragmentation analysis is crucial for distinguishing between isomers that cannot be resolved by chromatography alone. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural and stereochemical characterization of organic molecules, including this compound. While MS provides information on mass and connectivity through fragmentation, NMR provides detailed insights into the complete chemical structure in solution.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a cholenoic acid, distinct signals can be observed for the methyl protons (C-18, C-19, C-21), olefinic protons associated with the double bond, and protons adjacent to hydroxyl or other functional groups. nih.gov

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, allowing for a complete carbon skeleton assignment. researchgate.net The chemical shift of each carbon indicates its type (e.g., methyl, methylene, methine, quaternary, carbonyl) and its electronic environment.

Advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish connectivity.

COSY identifies protons that are coupled to each other (typically on adjacent carbons).

HSQC correlates directly bonded proton-carbon pairs.

HMBC shows correlations between protons and carbons that are separated by two or three bonds.

Together, these experiments allow for the complete and unambiguous assignment of all ¹H and ¹³C signals. This level of detail is essential for confirming the exact position of the double bond (e.g., Δ³ vs. Δ⁴ or Δ⁵) and determining the stereochemistry of substituents on the steroid nucleus. A study on 3β,7β-dihydroxy-5-cholen-24-oic acid multi-conjugates successfully used a combination of 1D and 2D NMR techniques to fully assign all proton and carbon resonances and clarify the effects of conjugation on the chemical shifts. nih.gov

Chromatographic Separation Techniques for this compound Isomers and Derivatives

The separation of this compound from a multitude of structurally similar bile acids and isomers present in biological samples is a significant analytical challenge. Effective chromatographic techniques are therefore a prerequisite for accurate analysis.

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of sterols and bile acids. restek.com Due to their low volatility, bile acids like this compound must be chemically modified through derivatization before GC analysis. nih.gov A common derivatization procedure involves esterification of the carboxylic acid group (e.g., to a methyl ester) followed by silylation of any hydroxyl groups (e.g., to form trimethylsilyl (B98337) ethers). This process increases the thermal stability and volatility of the analytes, making them suitable for GC. researchgate.net

Once derivatized, the sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase of the capillary column. Highly inert columns are used to ensure good peak shape and reproducibility. restek.com The separated compounds are then detected by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) information. GC-MS offers excellent chromatographic resolution, often capable of separating closely related isomers. researchgate.net

High-Performance Liquid Chromatography (HPLC) is the most widely used separation technique for bile acid analysis, primarily because it is directly compatible with mass spectrometry and does not require derivatization to handle non-volatile compounds. biorxiv.org

Reversed-phase HPLC is the predominant mode of separation. In this technique, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier like formic acid. biorxiv.orgnih.gov this compound and its derivatives are separated based on their relative hydrophobicity. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times. By carefully controlling the mobile phase composition (gradient elution), a wide range of bile acids with varying polarities can be separated in a single analytical run. The development of Ultra-High-Performance Liquid Chromatography (UHPLC), which uses columns with smaller particles, has enabled even faster separations with higher resolution and sensitivity.

Table 2: Comparison of GC and HPLC for this compound Analysis

Feature Gas Chromatography (GC) High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with stationary phase in a gaseous mobile phase. Separation based on polarity and interaction with stationary/mobile phases in a liquid mobile phase.
Derivatization Mandatory (e.g., esterification, silylation) to increase volatility. researchgate.net Generally not required, simplifying sample preparation. biorxiv.org
Resolution Excellent for separating volatile isomers. Very good, especially with UHPLC systems, for a wide range of polarities.
Coupling to MS Well-established (GC-MS), typically with Electron Ionization (EI). Most common technique (LC-MS), typically with ESI or APCI.
Sample Type Thermally stable and volatile compounds (after derivatization). Broad applicability to non-volatile and thermally labile compounds.

| Primary Use | Quantification of specific, known sterols and bile acids in targeted analyses. | Comprehensive profiling and quantification in both targeted and untargeted metabolomics. |

Immunological and Biosensor-Based Detection Systems for this compound Research

The sensitive and selective quantification of specific bile acids like this compound is crucial for understanding its physiological roles and its potential as a biomarker. While traditional analytical methods provide accuracy, they can be time-consuming and require extensive sample preparation. Immunological and biosensor-based systems offer promising alternatives, providing rapid and high-throughput analysis. Although specific immunoassays and biosensors for this compound are not widely documented in current literature, the established principles for other bile acids provide a clear framework for their development.

Immunological Detection Systems

Immunological assays, such as Enzyme-Linked Immunosorbent Assay (ELISA), are based on the highly specific recognition of an antigen by an antibody. For a small molecule like this compound, which is a hapten (not immunogenic on its own), the development of an immunoassay requires specific strategies.

Antibody Production: To generate antibodies against this compound, it must first be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). proteogenix.science This conjugation renders the bile acid immunogenic, allowing for the production of specific polyclonal or monoclonal antibodies in an animal model. The site of conjugation on the this compound molecule is critical to ensure that the resulting antibodies recognize the unique structural features of the target molecule.

Assay Formats: The most common format for bile acid detection is the competitive ELISA. nih.gov In this setup, a known amount of this compound conjugated to an enzyme is competed with the this compound present in the sample for binding to a limited number of specific antibody sites immobilized on a microplate. The signal generated by the enzyme is inversely proportional to the concentration of this compound in the sample. This method allows for sensitive quantification, often reaching nanogram levels. nih.gov

While specific data for a this compound ELISA is not available, the performance of assays for other bile acids can provide expected benchmarks.

Table 1: Performance Characteristics of Competitive ELISAs for Various Bile Acids

Bile Acid Detected Assay Range Limit of Detection (LOD) Sample Type(s) Reference
Cholic Acid 0.5 - 50 µM 0.2 µM Serum, Plasma, Urine, Feces nih.gov
Chenodeoxycholic Acid 0.1 - 10 µM 0.05 µM Serum, Plasma, Feces nih.gov
Deoxycholic Acid 0.2 - 20 µM 0.1 µM Serum, Plasma nih.gov
Ursodeoxycholic Acid 0.1 - 10 µM 0.04 µM Plasma nih.gov

This table is interactive. You can sort the data by clicking on the column headers.

The development of a specific immunoassay for this compound would be a valuable tool for high-throughput screening in clinical and research settings.

Biosensor-Based Detection Systems

Biosensors are analytical devices that combine a biological recognition element with a transducer to convert a biological response into a measurable signal. They offer the potential for real-time, label-free detection of target analytes. nih.gov

Recognition Elements: For the specific detection of this compound, the recognition element could be a specific antibody (as developed for immunoassays), a receptor that binds bile acids, or an enzyme that specifically interacts with it. The immobilization of these biological components onto the sensor surface is a critical step in biosensor fabrication. mdpi.com

Transduction Principles: Several transduction principles can be applied for the development of a this compound biosensor:

Electrochemical Biosensors: These sensors measure changes in electrical properties (current, potential, impedance) resulting from the interaction of the analyte with the immobilized bioreceptor. An amperometric biosensor, for instance, could utilize an immobilized enzyme that catalyzes a redox reaction involving this compound, generating a current proportional to its concentration. nih.gov

Optical Biosensors: These devices detect changes in optical properties, such as absorbance, fluorescence, or refractive index. Surface Plasmon Resonance (SPR) is a powerful label-free optical technique that measures changes in the refractive index at the sensor surface upon binding of the analyte to the immobilized ligand. An SPR biosensor for this compound would involve immobilizing a specific antibody or receptor on the sensor chip and monitoring the binding of the bile acid in real-time.

Liquid Crystal-Based Biosensors: These sensors utilize the orientational changes of liquid crystals in response to the binding of analytes at the sensor surface. The adsorption of bile acids can disrupt the ordered structure of the liquid crystal, leading to a change in the optical appearance that can be easily detected. rsc.orgucf.edu

The potential characteristics of different biosensor types for bile acid detection are summarized below.

Table 2: Overview of Biosensor Technologies for Bile Acid Detection

Biosensor Type Principle Potential Advantages for this compound Detection Reported Detection Limits for other Bile Acids Reference
Electrochemical Measures changes in electrical signals upon analyte binding. High sensitivity, potential for miniaturization and point-of-care use. 2 µM nih.gov
Surface Plasmon Resonance (SPR) Detects changes in refractive index due to mass binding at the surface. Real-time, label-free detection, provides kinetic data. Not widely reported for single bile acids.
Liquid Crystal-Based Observes changes in liquid crystal orientation upon analyte adsorption. Simple, low-cost, visual detection. 1 µM rsc.org

This table is interactive. You can sort the data by clicking on the column headers.

The successful development of biosensors for this compound would enable rapid and portable detection, which could have significant applications in clinical diagnostics and metabolic research.

Conclusion and Future Outlook for Chol 3 En 24 Oic Acid Research

Summary of Key Research Findings on Chol-3-en-24-oic Acid

This compound is an endogenous metabolite belonging to the class of cholestenoic acids, which are oxidized derivatives of cholesterol. Research has identified these acidic oxysterols as biologically active molecules. Studies on related compounds have shown that cholestenoic acids can possess neuroprotective or neurotoxic properties and function as ligands for nuclear receptors. The presence of similar bile acid metabolites, such as 3-Oxo-4,6-choladien-24-oic acid, has been noted in the urine of patients with hepatobiliary diseases, suggesting a potential role for these compounds as biomarkers. The metabolic pathways of cholestenoic acids are complex, originating from cholesterol and involving various enzymatic steps. Research in this area has focused on understanding the formation, metabolism, and biological significance of this class of molecules.

Unresolved Questions and Future Research Directions in this compound Biology

Despite progress, significant questions regarding this compound remain. The precise biological functions and mechanisms of action of this specific compound are not yet fully understood. A primary goal for future research is the identification of its specific cellular receptors and downstream signaling pathways.

Key future research directions include:

Elucidating Specific Biological Roles: Determining the exact physiological and pathological roles of this compound in the body.

Receptor Identification: Identifying the specific nuclear receptors or G protein-coupled receptors (GPCRs) with which it interacts.

Metabolic Profiling: Mapping its complete metabolic pathway, including its precursor molecules and downstream metabolites, to better understand its lifecycle and interactions within the broader metabolome.

Therapeutic Potential: Investigating whether this compound or its synthetic derivatives have potential as therapeutic agents, particularly in metabolic or neurodegenerative diseases.

Advanced Analytical Methods: Developing more sensitive and specific analytical techniques for its accurate quantification in biological tissues and fluids, which is essential for clinical and preclinical studies.

Potential for this compound Research to Inform Broader Biological Principles

The study of this compound has the potential to yield insights that extend beyond the molecule itself. Research into this specific cholestenoic acid can contribute to a more profound understanding of the diverse roles of bile acids as signaling molecules that regulate metabolism, inflammation, and cell proliferation. By investigating the unique structure-activity relationships of this compound, scientists may uncover new principles governing ligand-receptor interactions for nuclear receptors. This knowledge could, in turn, inform the design of novel synthetic ligands for therapeutic purposes. Ultimately, continued research on this compound will enhance our understanding of the intricate network of cholesterol metabolism and how its dysregulation contributes to human diseases.

Q & A

Q. What established analytical methods are recommended for characterizing Chol-3-en-24-oic acid in its pure form?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), High-Performance Liquid Chromatography (HPLC), and mass spectrometry (MS) are standard techniques. For NMR, ensure deuterated solvents are used to minimize interference, and compare spectral data with published reference libraries. HPLC should employ reverse-phase columns with UV detection at 210–220 nm for carboxylic acid detection. MS analysis via electrospray ionization (ESI) in negative ion mode enhances sensitivity for acidic compounds. Detailed protocols for reproducibility, including solvent purity and instrument calibration, are critical .

Q. How is this compound synthesized, and what intermediates are pivotal in its reaction pathway?

Methodological Answer: Synthesis typically involves bile acid derivatives as precursors. For example, oxidation of cholestane derivatives at C-3 and C-24 positions using Jones reagent (CrO₃ in H₂SO₄) yields the carboxylic acid group. Key intermediates include 3-keto and 24-hydroxycholestane derivatives, characterized via thin-layer chromatography (TLC) and IR spectroscopy to confirm functional group transformations. Reaction conditions (temperature, solvent polarity) must be optimized to avoid side products like epoxides or over-oxidation .

Q. What literature gaps exist regarding the physicochemical properties of this compound?

Methodological Answer: Systematic literature reviews (e.g., using PRISMA guidelines) reveal gaps in solubility data under physiological pH and stability in aqueous buffers. Researchers should prioritize studies using differential scanning calorimetry (DSC) for thermal stability and dynamic light scattering (DLS) for aggregation behavior. Cross-referencing databases like PubMed and SciFinder with exclusion criteria (e.g., excluding non-peer-reviewed sources) ensures rigor .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound across studies be resolved?

Methodological Answer: Conduct meta-analyses to assess heterogeneity sources (e.g., cell line variability, assay protocols). Use funnel plots to detect publication bias and subgroup analyses to isolate confounding variables (e.g., solvent choice in cell cultures). Reproducibility requires adherence to FAIR data principles: sharing raw datasets, metadata, and statistical code in repositories like Zenodo .

Q. What experimental design considerations are critical for studying this compound’s metabolic pathways in vivo?

Methodological Answer: Use isotopic labeling (e.g., ¹³C at C-24) with LC-MS/MS to track metabolite flux. Control for interspecies differences (e.g., rodents vs. humanized models) and circadian rhythm effects on enzyme activity. Power analysis should determine sample size to ensure statistical validity, while sham-operated groups account for surgical stress in bile duct-cannulated models .

Q. What statistical approaches are recommended for multivariate analysis of this compound’s effects in complex biological systems?

Methodological Answer: Partial Least Squares Discriminant Analysis (PLS-DA) or machine learning algorithms (e.g., random forests) handle high-dimensional data (e.g., transcriptomics or metabolomics). Normalize datasets using quantile or variance-stabilizing transformations to mitigate batch effects. Sensitivity analyses (e.g., Monte Carlo simulations) assess robustness against outliers .

Q. How can computational modeling predict this compound’s stability under varying physiological conditions?

Methodological Answer: Molecular dynamics (MD) simulations with force fields like CHARMM or AMBER model interactions in lipid bilayers or serum proteins. Quantum mechanics/molecular mechanics (QM/MM) hybrid methods predict pH-dependent tautomerization. Validate predictions experimentally via accelerated stability testing (40°C/75% RH) and HPLC-based degradation product profiling .

Methodological Frameworks for Research Design

Q. What frameworks ensure rigor in formulating hypotheses about this compound’s mechanisms?

Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during hypothesis development. For example, a study on anti-inflammatory mechanisms should predefine primary endpoints (e.g., IL-6 suppression) and secondary endpoints (e.g., NF-κB inhibition) to align with translational relevance. Pilot studies using knockout models (e.g., PPARα⁻/⁻ mice) test feasibility .

Q. How should researchers integrate negative or inconclusive data into publications on this compound?

Methodological Answer: Use the "Results Blindness" approach: pre-register hypotheses on platforms like Open Science Framework to avoid outcome reporting bias. Inconclusive data should be discussed in the context of assay limitations (e.g., low sensitivity of ELISA kits for specific isoforms). Supplemental materials must include raw data and exploratory analyses .

Data Management and Reproducibility

Q. What protocols enhance reproducibility in this compound research?

Methodological Answer: Implement electronic lab notebooks (ELNs) for real-time data entry and version control. For animal studies, follow ARRIVE 2.0 guidelines to report housing conditions and randomization. Analytical methods require validation via inter-laboratory comparisons and inclusion of reference standards (e.g., NIST-certified materials) in each batch .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.